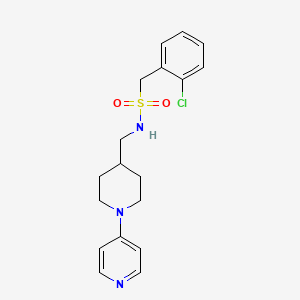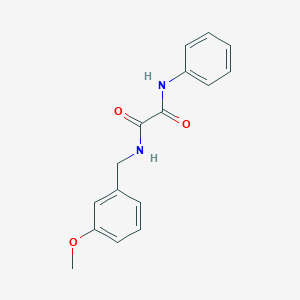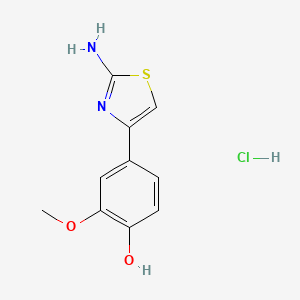
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group
Méthodes De Préparation
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinyl and pyridinyl intermediates, followed by their coupling with the chlorophenyl group. The final step usually involves the introduction of the methanesulfonamide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Analyse Des Réactions Chimiques
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide include other sulfonamide derivatives and compounds with similar structural motifs, such as:
- 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide
- 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALALAPCPOPVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2502660.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)


![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)





![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

